Methymycin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
497-72-3 |
|---|---|
Molekularformel |
C25H43NO7 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |
InChI-Schlüssel |
HUKYPYXOBINMND-HYUJHOPRSA-N |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Isomerische SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |
Kanonische SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Synonyme |
methymycin |
Herkunft des Produkts |
United States |
Natural Origin and Isolation Studies
Producing Organism: Streptomyces venezuelae
Methymycin is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces venezuelae. frontiersin.org This species, belonging to the order Actinomycetales, is well-regarded for its capacity to synthesize a diverse array of bioactive compounds, including several clinically relevant antibiotics. nih.govbritannica.com Streptomyces venezuelae is a soil-dwelling bacterium, and various strains have been isolated from different geographical locations, such as Florence, Italy, and Oswego, New York. google.com The genus Streptomyces is a prolific source of natural products, with its members responsible for the production of over two-thirds of all known antibiotics. frontiersin.org
Among the various strains of Streptomyces venezuelae, the ATCC 15439 strain is particularly notable for its production of this compound and a family of related macrolide antibiotics. nih.govpnas.orgpnas.orgpacb.comasm.orgacs.orgnih.gov This strain has been the subject of extensive research, including complete genome sequencing, which has provided valuable insights into the genetic basis of its secondary metabolism. nih.govpacb.comasm.org The genome of S. venezuelae ATCC 15439 is approximately 9.03 Mbp and contains numerous polyketide and nonribosomal peptide natural product gene clusters, including the one responsible for this compound biosynthesis. nih.govpacb.comasm.org The ATCC 15439 strain is recognized for its ability to produce a unique mixture of both 12-membered ring macrolides, such as this compound and neothis compound (B1240094), and 14-membered ring macrolides, including narbomycin (B1235643) and pikromycin (B1677795). pnas.orgpnas.org This metabolic diversity makes it a valuable model organism for studying the biosynthesis of complex natural products. nih.govasm.org
Fermentation and Broth Characterization
The production of this compound by Streptomyces venezuelae is achieved through controlled fermentation processes. google.comacs.org The composition of the fermentation medium and the culture conditions are critical factors that influence the yield and profile of the produced antibiotics. nih.govijcmas.com
The fermentation process typically involves two stages: a seed culture phase to generate a sufficient biomass of the microorganism, followed by a production phase where the antibiotic is synthesized. nih.gov The seed medium often contains sources of carbon (e.g., glucose), nitrogen (e.g., peptone, soybean meal), and essential minerals. google.comnih.gov For the production of this compound and its analogs, specific vegetative media are employed. acs.org The pH of the fermentation broth is a crucial parameter that is carefully monitored and controlled, as it can affect both the growth of the organism and the stability of the produced antibiotic. researchgate.netmdpi.com
Table 1: Typical Components of Fermentation Media for Streptomyces venezuelae
| Component | Purpose | Example Concentrations |
|---|---|---|
| Glucose | Carbon Source | 1.0 - 2.0% |
| Soybean Meal / Peptone | Nitrogen Source | 0.3 - 1.5% |
| (NH4)2SO4 | Nitrogen Source | 0.1% |
| NaCl | Mineral Source | 0.25% |
This table presents a generalized composition based on various reported media for Streptomyces fermentation. google.comnih.gov
Characterization of the fermentation broth at the end of the cultivation period is the first step in the isolation process. This involves separating the mycelial biomass from the culture liquid, typically through filtration or centrifugation. acs.orgnih.govnih.gov The resulting supernatant, or filtrate, contains the dissolved this compound and other extracellular metabolites. The concentration of the target antibiotic in the broth is a key parameter that is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
Isolation Methodologies for this compound and its Analogs
Following fermentation, a multi-step process is employed to isolate and purify this compound from the complex mixture of the culture broth. acs.orgnih.govnih.gov The initial step typically involves liquid-liquid extraction of the clarified broth. google.comacs.org
The pH of the supernatant is often adjusted to a basic level (e.g., pH 9.5) to ensure that the amine-containing macrolide is in its free base form, which is more soluble in organic solvents. acs.org Solvents such as ethyl acetate (B1210297) or chloroform (B151607) are commonly used for the extraction. acs.orgresearchgate.net The organic extracts are then combined and concentrated under vacuum to yield a crude extract containing this compound and its analogs. researchgate.net
The crude extract obtained from the initial isolation steps is a complex mixture that requires further purification using various chromatographic techniques. nih.govnih.govchromedia.org Chromatography is a powerful method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. chromedia.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) is a key technique used for both the analysis and purification of this compound and its derivatives. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is frequently employed. chromedia.org
Other chromatographic methods that can be utilized for the purification of macrolide antibiotics include:
Thin-Layer Chromatography (TLC): Often used for monitoring the progress of purification and for preparative separation of small quantities of material. researchgate.net
Column Chromatography: A fundamental technique for the separation of larger quantities of the crude extract, using stationary phases such as silica (B1680970) gel or alumina. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that has been successfully applied for the separation of components of other macrolide antibiotics like antimycin A and spiramycin. nih.govnih.gov This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.
The choice of the specific chromatographic technique and the conditions (e.g., solvent system, stationary phase) depends on the scale of the purification and the specific properties of the this compound analogs being separated. chromedia.orgresearchgate.net The purity of the final isolated compound is typically assessed by HPLC and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Neothis compound |
| Narbomycin |
| Pikromycin |
| Antimycins |
Biosynthetic Pathway Elucidation
The Methymycin/Pikromycin (B1677795) (Pik) Biosynthetic Gene Cluster
The this compound/pikromycin (Pik) biosynthetic gene cluster is a collection of genes in Streptomyces venezuelae that together encode the enzymes required for the synthesis of this compound, pikromycin, and related compounds. pnas.orggoogle.com This cluster is responsible for the generation of structurally diverse macrolide antibiotics. nih.gov
Genetic Architecture and Organization
The Pik gene cluster is comprised of 18 discrete genes organized into five separate loci. nih.gov These genes encode a variety of enzymes and regulatory factors essential for macrolide biosynthesis. The cluster includes genes for the polyketide synthase (pikA), enzymes for desosamine (B1220255) biosynthesis (pikB, also referred to as des), a cytochrome P450 (pikC), regulatory factors (pikD), and enzymes for cellular self-resistance (pikR). google.com The organization of the pik cluster in S. venezuelae has been characterized, with each gene represented by an open reading frame (ORF). google.com Targeted gene disruption experiments have shown that this single cluster is responsible for the production of both pikromycin and this compound. google.com
Role of the Modular Polyketide Synthase (PKS) System
Central to the biosynthesis of this compound and pikromycin is a type I modular polyketide synthase (PKS) system encoded by the pikA locus. nih.govpnas.org Modular PKSs are large, multifunctional enzymes that catalyze the stepwise condensation of simple carboxylic acid derivatives to assemble the polyketide chain. nih.govuniprot.org This process is analogous to fatty acid synthesis in animals. google.com Type I modular PKSs are organized into modules, with each module containing the catalytic activities required for a single elongation step of the polyketide chain and, if necessary, reductive processing of the β-keto functionality. uniprot.org
The pikA gene locus encodes five polypeptide chains: PikAI, PikAII, PikAIII, PikAIV, and PikAV. nih.gov Together, these polypeptides constitute the type I modular Pik PKS. nih.gov PikAI, PikAII, PikAIII, and PikAIV contain the loading module and six elongation modules responsible for directing macrolactone assembly. nih.govnih.gov PikAI is a multimodular component housing the loading domain and the first two extension modules. nih.govuniprot.org PikAII contains modules 3 and 4. uniprot.org Notably, the final two elongation modules are monomodular, meaning each is contained on a separate polypeptide, specifically PikAIII (module 5) and PikAIV (module 6). nih.govnih.govresearchgate.net Interpolypeptide interactions between these components are facilitated by docking domains located at their termini. nih.gov
PKS modules function through a series of catalytic domains. A minimal elongation module contains a ketosynthase (KS), acyl transferase (AT), and acyl carrier protein (ACP) domain. nih.govuniprot.org The AT domain selects and loads the appropriate acyl-CoA extender unit onto the ACP. nih.govuniprot.org The KS domain then catalyzes a decarboxylative Claisen condensation, joining the extender unit to the growing polyketide chain held by the ACP of the preceding module. uniprot.org Optional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) can further modify the β-keto group. nih.govuniprot.org The terminal thioesterase (TE) domain is responsible for terminating biosynthesis by catalyzing the formation of a macrocycle. nih.govresearchgate.net
In the Pik PKS, chain elongation proceeds through PikAI, PikAII, and PikAIII. drugbank.comproteopedia.orguniprot.org The terminal TE domain, located in PikAIV, plays a key role in releasing the polyketide chain and catalyzing cyclization. google.comnih.gov The activity of PikAIII and PikAIV, particularly the terminal TE domain, is crucial for the formation of the macrolactone products. nih.govresearchgate.net
A unique feature of the Pik PKS system is its ability to produce two macrolactone products of different ring sizes: the 12-membered 10-deoxymethynolide (B1237683) and the 14-membered narbonolide (B1238728). nih.govnih.gov This metabolic diversity is achieved through alternative termination of polyketide synthesis. google.comnih.gov
Premature termination of polyketide biosynthesis after elongation through PikAIII results in the generation of the 12-membered ring macrolactone, 10-deoxymethynolide. nih.govdrugbank.comproteopedia.org This termination is catalyzed by the terminal TE domain of PikAIV, which can access the hexaketide intermediate attached to the ACP of PikAIII. nih.govnih.gov Continued elongation of the polyketide chain through the final elongation module, PikAIV, yields a heptaketide intermediate. nih.gov Cyclization of this heptaketide by the terminal TE domain of PikAIV produces the 14-membered ring macrolactone, narbonolide. nih.govdrugbank.comproteopedia.org
The monomodular organization of PikAIII and PikAIV is considered a critical factor in determining the macrolactone ring size in S. venezuelae. jmb.or.kr The interaction between PikAIII and PikAIV, mediated by docking domains, is essential for the production of both 10-deoxymethynolide and narbonolide. nih.gov The mechanism involves the transfer of the hexaketide intermediate from the ACP of PikAIII to the ACP of PikAIV before release by the terminal thioesterase domain. nih.gov
Desosamine Sugar Biosynthesis Genes (des cluster)
Following the formation of the macrolactone core, the desosamine sugar moiety is attached. nih.govoup.com Desosamine is a 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665) that is crucial for the bioactivity of many macrolide antibiotics, including this compound. wikipedia.org The genes responsible for the biosynthesis and attachment of desosamine are located in the des cluster, which is situated immediately downstream of the pikA locus. pnas.orgumich.edu
Enzymatic Steps for TDP-D-Desosamine Generation
The desosamine sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial component of this compound and is essential for its biological activity. wikipedia.org The biosynthesis of TDP-D-desosamine is carried out by a cluster of genes designated the des cluster in S. venezuelae, comprising seven genes: desI, desII, desIII, desIV, desV, desVI, and desVIII. pnas.org The pathway for desosamine biosynthesis has been proposed and involves several enzymatic steps starting from TDP-D-glucose. oup.comnih.gov
A key intermediate in the biosynthesis of TDP-deoxysugars, including TDP-D-desosamine, is TDP-4-keto-6-deoxy-α-D-glucose, which is synthesized from α-D-glucose-1-phosphate. nih.gov This intermediate serves as a branching point for various deoxysugar pathways. nih.gov
The C-4 deoxygenation in D-desosamine biosynthesis is a unique process catalyzed by the proteins encoded by the desI and desII genes. nih.govutexas.edu DesI is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C4-aminotransferase that catalyzes the transamination of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. nih.govutexas.eduebi.ac.uk DesII, a radical S-adenosyl-L-methionine (SAM)-dependent enzyme containing a [4Fe-4S] cluster, catalyzes the deamination of TDP-4-amino-4,6-dideoxy-D-glucose to form TDP-3-keto-4,6-dideoxy-D-glucose. nih.govutexas.eduebi.ac.uk Biochemical studies have shown that DesI and DesII function independently in this C-4 deoxygenation. utexas.edu
The final step in TDP-α-D-desosamine synthesis involves an N,N-dimethylation catalyzed by the N,N-dimethyltransferase DesVI. nih.gov
Post-PKS Modification Enzymes
Following the formation of the macrolactone core by the PKS, several tailoring enzymes modify the structure to yield the mature this compound molecule. nih.govwikidata.orgumich.edusdu.edu.cn These modifications include glycosylation and hydroxylation.
Glycosyltransferases (e.g., DesVII) and Sugar Attachment
Glycosyltransferases are a critical group of enzymes that catalyze the attachment of sugar moieties to acceptor molecules. nih.gov In this compound biosynthesis, the glycosyltransferase DesVII is responsible for attaching the TDP-D-desosamine sugar to the macrolactone aglycone, 10-deoxymethynolide. pnas.orgnih.govoup.com This process yields 10-deoxythis compound (B1666048) (YC-17). uniprot.org
DesVII is notable for its ability to catalyze glycosylation of both 12-membered (10-deoxymethynolide) and 14-membered (narbonolide) macrolactone rings, demonstrating substrate flexibility. pnas.orgoup.comuniprot.org Uniquely among some glycosyltransferases, DesVII requires an auxiliary protein partner, DesVIII, for its activity. nih.govuniprot.orgnih.govacs.org DesVIII is thought to assist in the proper folding of DesVII and remains bound to it during catalysis, forming a tight complex essential for catalytic activity. nih.govacs.org Studies have also shown that DesVII can recognize and process linear precursors of its macrolactone substrates, albeit with reduced activity. uniprot.orgnih.gov
Cytochrome P450 Hydroxylases (e.g., PikC) and Regiospecific Hydroxylation
Cytochrome P450 monooxygenases are heme-containing enzymes that catalyze regio- and stereospecific hydroxylation reactions, contributing to the structural diversity and biological activity of macrolide antibiotics. sdu.edu.cnnih.gov In the this compound biosynthetic pathway, the cytochrome P450 hydroxylase PikC (also referred to as PicK) is responsible for the hydroxylation step. pnas.orgumich.edunih.govuniprot.orgnih.gov
PikC catalyzes the hydroxylation of 10-deoxythis compound (YC-17), the glycosylated 12-membered macrolactone. umich.edunih.govuniprot.org This hydroxylation can occur at either the C10 or C12 position of the macrolactone ring, leading to the production of this compound and neothis compound (B1240094), respectively. umich.edunih.govuniprot.org PikC exhibits remarkable substrate flexibility, acting on both 12- and 14-membered ring macrolides, and displays regiochemical specificity. pnas.orgumich.edusdu.edu.cnnih.gov This flexibility allows PikC to also hydroxylate narbomycin (B1235643) (a 14-membered ring macrolide) at C12 to produce pikromycin. umich.edunih.govuniprot.org The activity of PikC requires the participation of a ferredoxin and a ferredoxin reductase for electron transfer from NADPH. uniprot.org
Other Tailoring Enzymes (e.g., methyltransferases)
While glycosylation and hydroxylation are key post-PKS modifications in this compound biosynthesis, other tailoring enzymes, such as methyltransferases, can also play a role in macrolide modification pathways. Although not explicitly detailed for this compound itself in the provided information, methyltransferases are involved in modifying sugar moieties in related macrolide biosynthesis, such as the N,N-dimethylation catalyzed by DesVI in desosamine biosynthesis. nih.gov Additionally, methyl group hydroxylases have been characterized in other macrolide pathways. sdu.edu.cn
Regulation of this compound Biosynthesis
The biosynthesis of macrolide antibiotics like this compound is a tightly regulated process in Streptomyces species. wikidata.orgacs.orguniprot.org This regulation ensures that the complex enzymatic machinery is expressed and coordinated appropriately.
Transcriptional and Translational Control Mechanisms
Regulation of this compound biosynthesis primarily occurs at the transcriptional level, controlling the expression of the genes within the pik and des gene clusters responsible for polyketide synthesis, desosamine formation, glycosylation, and hydroxylation. uniprot.org While specific details on translational control mechanisms for this compound were not extensively covered in the provided context, transcriptional regulation mediated by proteins like PikD, a putative transcriptional activator, is indicated as a factor in controlling the expression of enzymes involved in glycosylation and hydroxylation. pnas.orguniprot.orgscribd.com The coordinated expression of the genes within the biosynthetic cluster is crucial for efficient production of this compound and related macrolides.
Role of Regulatory Factors (e.g., PikD)
Transcriptional regulation plays a crucial role in controlling the biosynthesis of macrolide antibiotics like this compound. PikD is identified as a pathway-specific regulatory protein in the this compound/pikromycin biosynthetic system. jmb.or.kr It belongs to the large ATP-binding regulators of the LuxR family (LAL) found in Streptomyces species. jmb.or.kr
Research has shown that PikD is a positive regulator of macrolide biosynthesis in S. venezuelae. researchgate.net Deletion of the pikD gene from the chromosome of S. venezuelae results in a complete loss of antibiotic production. researchgate.net Complementation with a plasmid carrying pikD restores macrolide biosynthesis. researchgate.net
PikD is characterized by two main functional domains: an N-terminal ATP-binding domain and a C-terminal LuxR-like helix-turn-helix (HTH) motif for DNA binding. jmb.or.kr Mutations in the predicted nucleotide triphosphate-binding domain have confirmed the importance of active-site amino acid residues within the Walker A and B motifs for PikD function. researchgate.net
Studies involving feeding macrolide intermediates to a pikD mutant strain have provided insights into the points of operon control by PikD. researchgate.net While the pikD mutant was unable to convert macrolactones (10-deoxymethynolide and narbonolide) to their glycosylated products, macrolide intermediates like YC-17 and narbomycin were efficiently hydroxylated. researchgate.net Analysis has indicated that PikD-mediated transcriptional regulation occurs at promoters controlling the expression of pikRII, pikAI, and desI, but not those controlling pikRI or pikC. researchgate.net
Metabolic Flux and Precursor Utilization in Biosynthesis
The biosynthesis of polyketides, including this compound, relies on the step-wise condensation of simple carboxylic acid derivatives, primarily derived from acetate (B1210297) and propionate (B1217596). biorxiv.orgbham.ac.uknih.gov This process is catalyzed by type I modular polyketide synthases. nih.govnih.gov
Integration of Acetate and Propionate Building Blocks
Modular PKSs, like the Pik PKS involved in this compound biosynthesis, assemble the polyketide chain from activated forms of acetate (malonyl-CoA) and propionate (methylmalonyl-CoA). nih.gov Each module within the PKS is typically responsible for one cycle of chain elongation, incorporating an extender unit derived from either malonyl-CoA or methylmalonyl-CoA onto the growing polyketide chain. nih.gov
In the case of the picromycin/methymycin synthase (PICS), the enzyme catalyzes the formation of 10-deoxymethynolide and narbonolide from acetyl-CoA (as a starter unit) and extender units derived from malonyl-CoA and methylmalonyl-CoA. nih.gov The specific arrangement and activity of the catalytic domains within each module of the Pik PKS determine which precursor is incorporated and the subsequent modifications (such as reduction or dehydration) at each step of chain elongation. nih.gov
Research into the PICS module 2, for instance, has shown its role in catalyzing the formation of an unsaturated triketide intermediate using malonyl-CoA as the chain extension substrate. nih.gov The incorporation of these acetate and propionate building blocks in a defined sequence and stereochemistry by the modular PKS dictates the final structure of the macrolactone core.
The metabolic flux of these precursors (malonyl-CoA and methylmalonyl-CoA) within the cell can influence the efficiency and yield of this compound biosynthesis. Ensuring sufficient availability of these building blocks is crucial for optimal polyketide production.
Data Table: Key Genes and Functions in this compound/Pikromycin Biosynthesis
| Locus | Gene(s) | Encoded Protein(s) | Proposed Function |
| pikA | pikAI-pikAIV, pikAV | PikAI-PikAIV (PKS modules), PikAV (Type II TE) | Polyketide chain elongation and macrolactone formation |
| des | desI-desVIII | DesI-DesVIII | Desosamine biosynthesis and glycosyl transfer |
| pikC | pikC | PikC (Cytochrome P450) | Hydroxylation of macrolactones and macrolides |
| pikR | pikR1, pikR2 | PikR1, PikR2 | Self-resistance |
| pikD | pikD | PikD (Transcriptional regulator) | Positive regulation of biosynthesis |
| - | desVII | DesVII (Glycosyltransferase) | Attachment of desosamine to macrolactones |
Note: This table is based on information regarding the this compound/pikromycin gene cluster. nih.govpnas.org
Mechanism of Action at the Molecular Level
Ribosomal Binding and Inhibition of Protein Synthesis
Methymycin, like other macrolide antibiotics, functions by arresting protein synthesis. nih.gov This inhibition is a direct result of its binding to the ribosome. nih.govoup.com
The primary target of this compound within the bacterial cell is the 50S large ribosomal subunit. nih.govmdpi.com This subunit is crucial for the elongation of the polypeptide chain. sigmaaldrich.com By binding to the 23S rRNA component of this subunit, this compound interferes with critical ribosomal functions. mdpi.comsigmaaldrich.com
Combined crystallographic, genetic, and biochemical studies have demonstrated that this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.govosti.govnih.govsemanticscholar.org The NPET is a channel through which newly synthesized polypeptide chains pass. innislab.org this compound's position within this tunnel is near the peptidyl transferase center (PTC), the site of peptide bond formation. oup.commdpi.compnas.org This binding location is shared with other macrolide antibiotics. nih.govsemanticscholar.org
This compound's binding within the NPET is stabilized by specific interactions with nucleotides of the 23S rRNA. nih.govresearchgate.net Crystallographic and chemical probing studies have identified key residues involved in this interaction. The binding is largely mediated by interactions with residues A2058, A2059, and A2062. nih.govsemanticscholar.org Chemical probing experiments have confirmed that this compound protects nucleotides A2058 and A2059 from chemical modification in the ribosomes of both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria, confirming its binding to this site in solution. nih.govsemanticscholar.org
| Interacting Residue | Location | Role in Binding |
| A2058 | 23S rRNA (Domain V) | Key interaction site, protected from chemical modification by this compound binding. nih.govsemanticscholar.orgmdpi.com |
| A2059 | 23S rRNA (Domain V) | Key interaction site, protected from chemical modification by this compound binding. nih.govsemanticscholar.orgmdpi.com |
| A2062 | 23S rRNA (Domain V) | Contributes to the binding of this compound and other macrolides. nih.govsemanticscholar.org |
By binding within the NPET, this compound interferes with the progression of the growing nascent peptide chain. mdpi.comsigmaaldrich.comsemanticscholar.org This interference is not a complete blockage but rather a context-specific inhibition, where the synthesis of certain amino acid sequences is disrupted. nih.govsemanticscholar.org This leads to the premature termination of protein synthesis. sigmaaldrich.com Some studies have also suggested that this compound's binding can interrupt the translocation of A-site tRNA, a critical step in the elongation cycle. weizmann.ac.ilresearchgate.net
This compound is considered a minimalist macrolide. osti.govnih.govsemanticscholar.org Its structure is unique due to a smaller 12-membered macrolactone ring (compared to the 14- to 16-membered rings of macrolides like erythromycin) and the attachment of only a single desosamine (B1220255) sugar. nih.govnih.govsemanticscholar.org While it binds to an overlapping site in the NPET as other macrolides, its smaller size results in a less complete occlusion of the tunnel. nih.govsemanticscholar.org This contrasts with earlier structural studies on Deinococcus radiodurans ribosomes that suggested this compound binds directly at the peptidyl transferase center (PTC), unlike other macrolides. weizmann.ac.ilresearchgate.net However, more recent and comprehensive data support its binding within the NPET, with its unique properties stemming from its minimalist structure. nih.govmdpi.com
| Feature | This compound | Typical Macrolides (e.g., Erythromycin) |
| Macrolactone Ring Size | 12-membered nih.govsemanticscholar.org | 14-, 15-, or 16-membered mdpi.com |
| Sugar Moieties | Single desosamine sugar nih.govsemanticscholar.org | Multiple sugar side chains (e.g., desosamine and cladinose) nih.gov |
| Binding Site | NPET (overlapping with other macrolides) nih.govnih.govsemanticscholar.org | NPET oup.commdpi.com |
| Tunnel Occlusion | Partial, allows passage of many proteins nih.gov | More significant, blocks a wider range of proteins semanticscholar.org |
Molecular Basis of Selective Protein Synthesis Inhibition
A striking feature of this compound's mechanism of action is its highly selective inhibition of protein synthesis. nih.govsemanticscholar.org Even at saturating concentrations, this compound only prevents the synthesis of a limited subset of cellular proteins, with studies showing that approximately 40% of proteins continue to be synthesized. nih.govosti.govnih.gov
This selectivity is attributed to its unique structure. nih.gov The smaller size of this compound and its weaker interactions with the ribosomal tunnel leave more space in the NPET compared to larger macrolides. nih.gov This allows many nascent peptides to bypass the bound antibiotic without being arrested. nih.gov Therefore, this compound acts less like a simple "plug" for the tunnel and more like a context-specific modulator of translation, inhibiting only those proteins whose nascent chains have sequences that clash with the bound drug. nih.govnih.govsemanticscholar.org
Context-Specific Inhibition and Nascent Peptide Sequence Dependence
This compound, like other macrolide antibiotics, inhibits bacterial growth by interfering with protein synthesis. semanticscholar.org However, its inhibitory action is not absolute but rather context-specific, depending on the sequence of the nascent polypeptide chain being synthesized. semanticscholar.orgnih.gov Macrolides bind within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, and this binding can impede the polymerization of certain amino acid sequences. semanticscholar.orgbiorxiv.org
Research has shown that some proteins, lacking these "problematic" sequences, continue to be synthesized even in the presence of macrolides. semanticscholar.org The specific sequences that are difficult for a macrolide-bound ribosome to process are known as Macrolide Arrest Motifs (MAMs). biorxiv.org A particularly well-studied motif is the Arg/Lys-X-Arg/Lys (or +X+) sequence, where a peptidyl-tRNA with a penultimate arginine or lysine (B10760008) residue fails to react with an aminoacyl-tRNA carrying the same amino acids in the presence of macrolides. biorxiv.orgresearchgate.net While erythromycin (B1671065) is a potent inhibitor at these motifs, this compound arrests ribosomes less efficiently at these sequences. nih.gov This suggests a nuanced interaction between the antibiotic, the nascent peptide, and the ribosome that dictates the efficiency of translational arrest. biorxiv.org
Differential Effects on Cellular Protein Synthesis Profiles
A striking feature of this compound is its selective impact on the cellular proteome. Even at concentrations well above those required to halt bacterial growth, a significant portion of cellular proteins continue to be synthesized. osti.govnih.gov Studies have shown that while this compound and the related compound pikromycin (B1677795) readily arrest the growth of bacteria like E. coli, approximately 40% of cellular proteins continue to be produced at saturating drug concentrations. semanticscholar.orgosti.govnih.gov
This is in contrast to other macrolides like erythromycin, which inhibit the synthesis of a much broader range of proteins. nih.gov Gel electrophoretic analysis has demonstrated that this compound and pikromycin prevent the synthesis of a smaller subset of cellular polypeptides compared to other ribosomal antibiotics, highlighting their unique and highly selective mode of action. nih.gov This differential effect underscores the context-specific nature of their inhibitory activity, where they preferentially interfere with the translation of a limited number of specific polypeptides. nih.gov
Structural Insights into Ribosome-Methymycin Complex
X-ray Crystallography Studies of Ribosomal Complexes
X-ray crystallography has been a pivotal technique in elucidating the binding of this compound to the ribosome. researchgate.netweizmann.ac.ilmdpi.com These studies have provided atomic-level details of the interaction, revealing the precise location and orientation of the drug within the ribosomal machinery.
One of the most significant findings from crystallographic studies is the unexpected binding site of this compound. researchgate.netweizmann.ac.ilicm.edu.pl While most macrolides bind within a high-affinity pocket in the upper part of the nascent peptide exit tunnel, this compound, a smaller 12-membered macrolide, has been shown to bind to the peptidyl transferase center (PTC) in the large ribosomal subunit of Deinococcus radiodurans. researchgate.netweizmann.ac.ilicm.edu.pl This binding mode effectively blocks the 3'-end of the A-site tRNA location, thereby interfering with the accommodation of incoming aminoacyl-tRNAs. researchgate.netweizmann.ac.il
The binding of this compound is mediated solely through interactions with the 23S rRNA. nih.govweizmann.ac.il Key nucleotides involved in these interactions include A2058 and A2059. semanticscholar.orgnih.gov Specifically, studies with Thermus thermophilus 70S ribosomes have shown that the binding of this compound, similar to other macrolides, is largely mediated by interactions with 23S rRNA residues A2058, A2059, and A2062. nih.gov The binding also involves hydrophobic contacts with nucleotides such as C2452, G2061, G2505, U2506, and U2585. weizmann.ac.il
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for studying large and dynamic macromolecular complexes like the ribosome. mdpi.comnih.govesrf.fr Cryo-EM allows for the visualization of these complexes in a near-native, fully hydrated state, providing insights into their conformational dynamics. mdpi.com
While specific cryo-EM studies focusing solely on the this compound-ribosome complex are not extensively detailed in the provided results, the application of cryo-EM to study macrolide-ribosome interactions in general is well-established. mdpi.com These studies have been instrumental in visualizing stalled ribosome complexes, revealing how the nascent peptide chain navigates the drug-obstructed tunnel. nih.gov For instance, cryo-EM has been used to study complexes of ribosomes with erythromycin-dependent nascent peptides, shedding light on the mechanisms of antibiotic resistance. mdpi.com The advancement of cryo-EM techniques now allows for resolving ribosome-antibiotic complexes to near-atomic resolution, even within intact bacterial cells. nih.gov
Conformational Changes in Ribosomal RNA Induced by this compound Binding
The binding of this compound to the ribosome is not a simple lock-and-key interaction but rather induces significant conformational changes in the ribosomal RNA (rRNA). researchgate.netweizmann.ac.il These structural rearrangements are crucial for its inhibitory mechanism.
The binding of this compound in the PTC of D. radiodurans involves the rearrangement of several PTC nucleotides. researchgate.netweizmann.ac.il A notable change is the dramatic alteration in the orientation of nucleotide A2602, which is swung into a non-productive conformation. weizmann.ac.il This induced movement of A2602 is thought to be a key component of this compound's inhibitory action, as it interrupts the translocation of the A-site tRNA. weizmann.ac.il Other nucleotides in the vicinity of the binding site, such as U2584, G2447, and C2452, also undergo significant movements upon this compound binding. researchgate.net These induced conformational changes highlight the inherent flexibility of the PTC and how antibiotics can exploit this flexibility to exert their inhibitory effects. pnas.org
Comparative Analysis of Binding Modes with Other Macrolides
The binding mode of this compound offers a fascinating contrast to that of larger, more conventional macrolides like erythromycin (a 14-membered macrolide) and tylosin (B1662201) (a 16-membered macrolide). researchgate.net
As previously mentioned, a key difference is the primary binding site. While larger macrolides typically occupy a high-affinity pocket within the NPET, the smaller this compound has been observed to bind directly at the PTC in D. radiodurans. researchgate.netweizmann.ac.il This suggests that for this compound, direct blockage of the A-site at the PTC is a more efficient inhibitory strategy than incomplete blockage of the larger exit tunnel. researchgate.netweizmann.ac.il
However, other studies on T. thermophilus ribosomes have shown that this compound and pikromycin bind to overlapping sites with other macrolides within the ribosomal exit tunnel. nih.gov This suggests that the binding mode of this compound might be species-specific or that it can occupy different sites depending on the experimental conditions. mdpi.com
Despite these differences in the precise binding location, there are commonalities. Like other macrolides, this compound's interaction is primarily with the 23S rRNA, and key nucleotides like A2058 and A2059 are often involved in the interaction. semanticscholar.orgnih.gov The binding of this compound, similar to chloramphenicol, can induce a non-productive orientation of A2602, suggesting a shared component in their mechanisms of action. weizmann.ac.il
A comparison with other PTC-targeting antibiotics like chloramphenicol, clindamycin, and streptogramins reveals varying degrees of overlap in their binding sites. weizmann.ac.il This clustering of binding sites for different antibiotic families within the functionally critical PTC underscores its vulnerability as a drug target. pnas.orgpnas.org
Chemical Synthesis and Derivatization
Total Synthesis Approaches to Methymycin and its Aglycones
Total synthesis of macrolides like this compound and its aglycones presents considerable challenges due to their complex stereochemistry and the presence of a macrocyclic ester. psu.edunih.gov Synthetic efforts have focused on efficiently constructing the macrolactone ring and achieving stereoselective glycosylation.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic strategies for this compound typically involve disconnecting the glycosidic bond to separate the D-desosamine sugar from the macrolactone aglycone, methynolide (B1254734). psu.edu The macrolactone itself is then further broken down into smaller, more manageable linear segments. For instance, methynolide has been retrosynthetically disassembled into multiple segments, such as C1-C8 and C9-C13 fragments, allowing for a modular synthetic approach. researchgate.netresearchgate.net Similarly, 10-deoxymethynolide (B1237683) has been retrosynthetically divided into three parts for assembly. researchgate.netacs.org
Stereoselective Construction of Macrolactone Ring (e.g., Methynolide, 10-Deoxymethynolide)
The stereoselective construction of the 12-membered macrolactone ring, such as methynolide and 10-deoxymethynolide, is a critical aspect of their total synthesis. Approaches have been developed to synthesize methynolide and its isomer, 10-epi-methynolide, from necessary segments. rsc.org Stereoselective preparation of methynolide and 10-epi-methynolide is considered a significant advantage in some synthetic routes. psu.edu Highly stereoselective synthesis of methynolide from D-glucose has also been reported. researchgate.netnewdrugapprovals.org For 10-deoxymethynolide, a flexible and convenient approach involving the assembly of three parts has been developed. researchgate.netacs.org The stereocontrolled total synthesis of carolacton, another macrolactone, highlights the use of various reactions to establish stereochemistry in similar ring systems. researchgate.net
Key Reactions and Methodologies (e.g., Ring-Closing Metathesis, Grignard Reactions, Asymmetric Aldol (B89426) Reactions)
Several key reactions and methodologies are employed in the total synthesis of this compound aglycones. Ring-closing metathesis (RCM) is a particularly efficient reaction for preparing macrocyclic polyketide lactones like 10-deoxymethynolide and narbonolide (B1238728). researchgate.netacs.orgacs.org RCM has been utilized as a key step to combine segments for the synthesis of methynolide and 10-epi-methynolide. psu.edursc.org Grignard reactions have been used in the preparation of segments for methynolide and 10-epi-methynolide synthesis, specifically through the addition of Grignard reagents to α-alkoxyketones, utilizing Cram chelation control for stereochemical selection. psu.edursc.org Asymmetric aldol reactions are also crucial for assembling the required carbon fragments with the correct stereochemistry. researchgate.netacs.org A highly convergent total synthesis of (+)-methynolide, for example, is based on two types of stereoselective aldol reactions: a vinylogous Mukaiyama aldol reaction and a Ti-mediated aldol reaction of a lactyl-bearing chiral oxazolidin-2-one. researchgate.net
Glycosylation Strategies for D-Desosamine Attachment
The attachment of the D-desosamine sugar moiety to the macrolactone aglycone is the final step in the total synthesis of this compound. The total synthesis of this compound has been achieved by the glycosylation of methynolide with the trichloroimidate derivative of D-desosamine. psu.eduresearchgate.netrsc.orgresearchgate.net D-Desosamine, the sugar part of various natural products, can be chemically synthesized, although it is also commonly obtained from the degradation of erythromycin (B1671065) A. psu.edunih.gov Chemical glycosylation of macrolactones with D-desosamine has been described, although obtaining and attaching D-desosamine can be complicated. nih.gov Utilizing D-desosamine acquired from degradation requires a multi-step sequence involving protection, activation, glycosylation, and deprotection. nih.gov Glycosylation of hindered secondary alcohols in macrolactones has been reported to be challenging and proceeds with moderate yields. nih.gov
Semi-synthetic Modifications and Analog Generation
Semi-synthetic modifications of this compound and its related macrolactones are explored to generate analogs with potentially altered or improved properties. This involves chemical derivatization of the macrolactone core and modifications to the sugar moiety.
Chemical Derivatization of the Macrolactone Core
Chemical derivatization of the macrolactone core of this compound and its analogs can lead to the generation of new compounds. For instance, the double bond of 10-deoxymethynolide can be selectively reduced to yield dihydro-10-deoxymethynolide. nih.govwvu.edu Further modifications, such as reduction of an enone to an allylic alcohol, can be performed on glycosylated macrolactones. nih.govwvu.edu Chemoenzymatic approaches have also been used for the synthesis of fluorinated 12-membered macrolactones and fluorinated derivatives of macrolides like this compound. researchgate.net The structural determination of new this compound derivatives has been carried out using spectroscopic data and chemical derivatization. researchgate.net
Modifications to the Sugar Moiety
The desosamine (B1220255) sugar moiety of this compound is widely recognized as essential for its biological activity. Altering the chemical structure of this glycosidic appendage can significantly impact the macrolide's biological properties, including its binding affinity to the ribosome and its ability to overcome resistance mechanisms. The biosynthesis of the desosamine sugar is governed by a cluster of genes, known as the des locus, within the Streptomyces venezuelae genome.
Studies involving genetic engineering of the biosynthetic pathway have demonstrated the feasibility of incorporating modified or unnatural sugars into macrolides. For instance, deletion of the desR gene in S. venezuelae results in the accumulation of macrolides featuring a desosaminyl-glucosyl disaccharide attached to the macrolactone, suggesting that β-glucosylation of the 2′-hydroxyl group of desosamine may serve as a self-resistance mechanism in the producing organism. Furthermore, engineered biosynthetic pathways have successfully replaced the native desosamine with other sugar moieties, such as quinovose or a 4-amino-4,6-dideoxy-L-glucose, highlighting the potential for generating novel glycosylated macrolides through biosynthetic manipulation.
Beyond biosynthetic approaches, divergent synthetic routes have been developed to create glycosylated this compound analogues with diverse structural and stereochemical features. These methods often utilize techniques such as palladium-catalyzed glycosylation and subsequent post-glycosylation transformations to introduce various substituted (e.g., amino, azido, dideoxy) sugar moieties onto the macrolactone scaffold.
Synthesis of Novel this compound Analogs (e.g., Novathis compound (B1249535), 12-Ketothis compound N-oxide)
The biosynthesis of this compound in Streptomyces venezuelae involves a polyketide synthase (PKS) pathway that generates the 12-membered macrolactone core, 10-deoxymethynolide. This macrolactone then undergoes post-PKS modifications, including glycosylation with desosamine and subsequent hydroxylation catalyzed by the cytochrome P450 hydroxylase PikC. PikC is known for its substrate flexibility and can catalyze hydroxylation at different positions on the macrolactone ring, leading to the production of various analogs.
Novathis compound, an analog isolated from Streptomyces venezuelae, is characterized by the presence of hydroxyl groups at both the C-10 and C-12 positions of the macrolactone ring. Bioconversion experiments have shown that PikC can convert this compound (hydroxylated at C-10) into novathis compound, demonstrating the enzyme's ability to introduce a second hydroxyl group at C-12.
Biocatalytic platforms have been developed to synthesize a suite of macrolide natural products, including this compound, neothis compound (B1240094), novathis compound, and ketothis compound, utilizing the final monomodular type I PKS enzymes of the pikromycin (B1677795) pathway in vitro followed by in vivo C-H oxidation. This approach provides a powerful tool for generating diverse macrolide structures.
More recently, a novel this compound analog, 12-ketothis compound N-oxide, was produced through the heterologous expression of the pikromycin/methymycin biosynthetic gene cluster from Streptomyces sp. AM4900. The analog 12-ketothis compound was also isolated via the biotransformation of a synthetic intermediate. The structures of these analogs were determined using spectroscopic methods and chemical derivatization.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding the structure-activity relationship (SAR) of this compound is crucial for deciphering its mechanism of action and guiding the design of new derivatives with improved properties. SAR studies at the molecular level focus on how specific structural features of this compound influence its interactions with its biological target, the bacterial ribosome.
The biological activity of macrolide antibiotics is intimately linked to the location of their sugar moieties and functional groups on the macrolactone ring, as these features dictate their interactions with the ribosomal RNA (rRNA) that forms the nascent peptide exit tunnel (NPET). Modifications to the sugar moieties, in particular, can have profound effects on activity, selectivity, and pharmacokinetic profiles.
Impact of Macrolactone Ring Size on Ribosome Binding
This compound is notable among macrolides for possessing a relatively small 12-membered macrolactone ring, in contrast to the more common 14- or 16-membered rings found in macrolides like erythromycin or tylosin (B1662201) nih.gov. Despite this smaller size, this compound exhibits antibiotic activity against Gram-positive bacteria comparable to that of larger macrolides nih.gov.
The binding site of macrolides on the ribosome is typically within the NPET of the 50S ribosomal subunit, where they interfere with nascent protein chain elongation. However, studies on this compound binding have presented a more complex picture. Some research, particularly crystallographic studies, suggests that this compound binds to the peptidyl transferase center (PTC) rather than the conventional macrolide binding pocket in the NPET nih.gov. This unexpected binding mode in the more crowded PTC might be more effective for inhibiting protein synthesis given this compound's smaller size, which could lead to incomplete blockage if it were to bind solely in the NPET nih.gov. Conversely, other studies, utilizing a combination of genetic, biochemical, and structural approaches, indicate that this compound does bind within the NPET, overlapping with the binding sites of other macrolides. It has been noted that generally only smaller macrolides, such as those with a 12-member macrolactone ring, bind to the PTC.
Influence of Sugar Moieties on Molecular Interactions
The desosamine sugar attached to the this compound macrolactone is critical for its antimicrobial activity. Removal of this sugar appendage leads to a dramatic decrease in biological activity. The dimethylamino group of the desosamine sugar is involved in interactions with ribosomal residues, contributing to the binding affinity.
Modifications to the sugar moiety are a key strategy for altering macrolide biological activity, either by affecting binding affinities or by circumventing resistance mechanisms. The identity of the sugar moiety plays a significant role in both the biosynthesis and the bioactivity of natural products. Specifically, the 2′-hydroxyl group of the desosamine moiety can form a hydrogen bond with nucleotide A2058 in the 23S rRNA, which is important for the macrolide's occupation of the NPET. Glycosylation at this 2′-OH position can disrupt this interaction and contribute to macrolide resistance.
Effects of Hydroxylation Patterns on Molecular Activity
The hydroxylation pattern on the macrolactone ring, catalyzed by enzymes like PikC, influences the structure and activity of this compound and its analogs. PikC can hydroxylate the 12-membered ring macrolactone YC-17 at different positions, yielding this compound (C10 hydroxylation), neothis compound (C12 hydroxylation), and novathis compound (C10 and C12 hydroxylation).
The diverse hydroxylation patterns introduced by PikC may arise from different orientations of the desosamine sugar within the enzyme's active site during catalysis. Interestingly, the hydroxylation status of the macrolactone can be influenced by modifications on the glycosyl C4′ position; functionalization at C4′ can prevent hydroxylation of the macrolactone ring. While hydroxylation can impact the biological activity of the compound, it can also introduce valuable chemical handles for further functionalization, potentially leading to the development of more potent therapeutic agents.
Analysis of Chemical Modifications on Ribosomal Interactions
Chemical modifications to the this compound structure directly influence its interactions with the ribosome, affecting its binding mode and the potential for bacterial resistance. As discussed, the precise binding site of this compound has been a subject of investigation, with evidence supporting both PTC and NPET localization nih.gov. Regardless of the primary binding site, this compound's interaction with the ribosome involves key contacts with 23S rRNA residues, a characteristic shared with other macrolide antibiotics.
Biosynthetic Engineering and Combinatorial Biosynthesis
Genetic Engineering of Streptomyces venezuelae for Enhanced Production or Novel Compound Generation
Streptomyces venezuelae ATCC 15439 is the natural producer of Methymycin and has been a subject of genetic engineering efforts aimed at improving yield and creating structural diversity. mcmaster.capnas.org The amenability of S. venezuelae to genetic manipulation and its relatively short culture period make it a promising host for such studies. asm.org Genetic engineering strategies have focused on modifying the native biosynthetic pathway genes within S. venezuelae.
Pathway Engineering for Yield Optimization
Enhancing the production yield of this compound in S. venezuelae involves optimizing the native biosynthetic pathway. Strategies can include increasing the expression of limiting enzymes, optimizing precursor supply, or manipulating regulatory genes. For instance, overexpression of the positive regulatory gene pikD in S. venezuelae has been shown to enhance the production of heterologous polyketides, suggesting its potential role in upregulating the expression of the desosamine (B1220255) gene cluster and the pikC hydroxylase gene, both crucial for this compound biosynthesis. asm.org This indicates that manipulating regulatory elements within the pik cluster can be a viable approach for yield optimization. Efforts are ongoing to further enhance production levels through genetic and metabolic strategies. asm.org
Manipulation of Polyketide Synthase Genes
Engineering of Desosamine Biosynthesis Pathway
The desosamine sugar moiety is a crucial component of this compound, attached to the macrolactone backbone by a glycosyltransferase. nih.gov The genes responsible for the biosynthesis and attachment of TDP-D-desosamine are located in the des locus within the pik gene cluster. nih.govoup.com Engineering the desosamine biosynthesis pathway allows for the generation of macrolides with modified sugar moieties or improved glycosylation efficiency. For example, mutant strains of S. venezuelae have been engineered by deleting the native des cluster and replacing it with genes for the biosynthesis of non-native sugars. oup.comnih.gov This has successfully led to the production of novel hybrid macrolides with different sugar attachments, demonstrating the flexibility of the glycosyltransferase (e.g., DesVII) to accept modified substrates. oup.comnih.gov
Modification of Post-PKS Tailoring Enzymes (e.g., PikC engineering)
Post-PKS tailoring enzymes modify the macrolactone backbone after it has been synthesized by the PKS. PikC, a cytochrome P450 monooxygenase encoded within the pik cluster, is a key tailoring enzyme in this compound biosynthesis. nih.gov PikC catalyzes the hydroxylation of 10-deoxythis compound (B1666048) (YC-17) at the C10 position to yield this compound, or at the C12 position to yield Neothis compound (B1240094). nih.govuniprot.orgenzyme-database.org It can also catalyze dihydroxylation to produce novathis compound (B1249535). nih.govenzyme-database.org PikC is notable for its substrate flexibility, acting on both 12- and 14-membered macrolides. nih.govresearchgate.net Engineering PikC can alter the hydroxylation pattern of the macrolactone, leading to the production of novel hydroxylated derivatives. nih.gov Studies on PikC have aimed at understanding its substrate specificity and catalytic mechanism to rationally engineer it for the production of desired macrolide analogues with altered hydroxylation patterns. nih.govuniprot.org
Heterologous Expression of this compound Biosynthetic Gene Clusters
Heterologous expression involves transferring the biosynthetic gene cluster for a natural product into a different host organism. This approach can overcome limitations of the native producer, such as slow growth, complex genetics, or the production of co-occurring compounds. The pik gene cluster, responsible for this compound biosynthesis, has been a target for heterologous expression. researchgate.netnih.gov
Combinatorial Biosynthesis for Diversification of Macrolide Scaffolds
Diversifying the macrolide scaffold can be achieved through various combinatorial biosynthesis strategies, including modifying the PKS system, engineering sugar pathways for non-native glycosylation, and employing enzymatic derivatization. oup.comnih.govacs.orgnih.govnih.gov The pikromycin (B1677795) biosynthetic system in S. venezuelae, which produces this compound, is a valuable tool for combinatorial biosynthesis due to the flexibility of its enzymes. nih.govtandfonline.com
Hybrid PKS Systems
Hybrid PKS systems involve combining modules or domains from different PKSs to generate novel polyketide backbones. tandfonline.comnih.govresearchgate.net The pikromycin PKS in S. venezuelae is unique as it can produce both 12-membered (like the precursor to this compound) and 14-membered macrolactones due to the architecture of its final modules. pnas.orgtandfonline.comnih.govnih.gov This inherent flexibility makes it an attractive system for creating hybrid macrolides. tandfonline.com Studies have shown that hybrid PKSs constructed from the pikromycin, erythromycin (B1671065) (DEBS), and tylosin (B1662201) PKSs can produce unnatural macrolactone compounds. nih.gov Functional expression of the this compound/pikromycin PKS genes in a heterologous host like Streptomyces lividans has allowed for the production of the macrolactone precursors, narbonolide (B1238728) and 10-deoxymethynolide (B1237683), providing a basis for further engineering. nih.gov
Sugar Pathway Engineering for Non-Native Glycosylation
The deoxysugar attached to the macrolactone core is critical for biological activity. oup.comoup.com Engineering sugar biosynthetic pathways allows for the attachment of non-native sugars to macrolide aglycones, generating hybrid compounds with altered glycosylation patterns. oup.comoup.comnih.govnih.govacs.orgnih.govjmb.or.kr The glycosyltransferase DesVII in the S. venezuelae pikromycin system exhibits relaxed substrate specificity, capable of attaching different deoxysugars to both 12- and 14-membered macrolactones. oup.comoup.comtandfonline.comnih.govjmb.or.kr
Engineered strains of S. venezuelae have been created by deleting or replacing genes in the endogenous desosamine biosynthetic pathway and introducing genes from other deoxysugar pathways, such as those for olivose or quinovose biosynthesis. oup.comoup.com This has successfully led to the production of novel olivosyl or quinovose glycosylated this compound/pikromycin derivatives. oup.comoup.com For instance, a mutant strain engineered for the biosynthesis and attachment of TDP-D-olivose produced olivose glycosylated 10-deoxymethynolide and narbonolide. oup.comoup.com Similarly, engineering the pathway to produce TDP-D-quinovose resulted in quinovose glycosylated macrolides. oup.comoup.com Furthermore, manipulation of the desosamine pathway has yielded macrolide derivatives bearing non-natural sugars like 4-epi-D-mycaminose and 3-N-monomethylamino-3-deoxy-D-fucose, demonstrating the potential for expanding saccharide structural diversity. nih.gov While in vivo sugar pathway engineering has proven effective, in vitro systems are also being developed to address issues like low product yields from fermentation. nih.govnih.gov
Enzymatic Derivatization in vitro and in vivo
Enzymatic derivatization utilizes enzymes, such as glycosyltransferases, hydroxylases, and methyltransferases, to modify the macrolactone ring or attached sugars. nih.govfrontiersin.org These enzymes often exhibit regio- and stereospecificity, allowing for precise modifications. nih.gov The PikC enzyme, a cytochrome P450 hydroxylase in the pikromycin cluster, is notable for its ability to hydroxylate both 12- and 14-membered macrolides, contributing to the structural diversity of the produced compounds, including this compound and neothis compound. nih.govtandfonline.comnih.gov The relaxed substrate specificity of tailoring enzymes like DesVII and PikC makes the pikromycin system valuable for generating novel macrolide compounds through enzymatic modification. nih.govtandfonline.com
Analytical Methodologies for Characterizing Engineered Products
Characterizing the structure of novel macrolides produced through biosynthetic engineering is crucial. Advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are essential for confirming the structure and elucidating the details of these engineered products. nih.govjmb.or.kracs.orgbohrium.comgoogle.comnih.govnih.govresearchgate.nethyphadiscovery.com
LC-MS and MS/MS Analysis for Structural Confirmation
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are widely used for the analysis and structural confirmation of macrolides and their derivatives. nih.govacs.orgbohrium.comnih.govmdpi.comacs.org LC-MS/MS provides high sensitivity and specificity, allowing for the detection and identification of macrolides in complex mixtures. acs.orgbohrium.comnih.govacs.org Multiple reaction monitoring (MRM) in MS/MS is commonly employed, where specific precursor ions are selected and fragmented, and characteristic product ions are monitored. acs.orgacs.org This technique is valuable for confirming the presence and identity of known macrolides and can provide fragmentation patterns that aid in the structural elucidation of novel analogs. acs.orghyphadiscovery.comacs.org For macrolides containing the desosamine moiety, characteristic product ions can be used as diagnostic markers in precursor ion scans. mdpi.com
NMR Spectroscopy for Structural Elucidation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including macrolide antibiotics and their engineered analogs. jmb.or.kracs.orgnih.govresearchgate.nethyphadiscovery.comacs.orgresearchgate.net Both 1D and 2D NMR techniques, such as 1D TOCSY, gCOSY, NOESY, gHMBC, gHSQC, and gHSQC-TOCSY, are used to determine the complete assignment of proton and carbon signals and to establish connectivity and spatial relationships within the molecule. nih.gov
NMR spectroscopy is particularly useful for confirming the structure of engineered macrolides and elucidating the structures of novel compounds generated through combinatorial biosynthesis. nih.govresearchgate.nethyphadiscovery.com Studies have utilized NMR, often in conjunction with molecular modeling, to analyze the conformation of macrolactone rings and determine the stereochemistry of glycosylated macrolide analogs. nih.govbeilstein-journals.org Complete and unambiguous assignments of the NMR spectra of this compound aglycones and their glycosylated derivatives have been achieved using these techniques, providing detailed structural information crucial for characterizing engineered products. nih.gov
Advanced Spectroscopic and Structural Characterization
High-Resolution NMR Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules in solution. For methymycin and its analogs, NMR techniques have been instrumental in assigning resonances, establishing connectivity, and probing conformational preferences.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied in the structural analysis of this compound. 1D 1H and 13C NMR spectra provide fundamental information about the types and chemical environments of hydrogen and carbon atoms within the molecule. To gain more detailed insights into connectivity and spatial relationships, various 2D NMR techniques are employed.
Studies on this compound aglycones and glycosylated derivatives have utilized these gradient-selected NMR techniques, including 1D TOCSY, gCOSY, 1D NOESY, NOESY, gHMBC, and gHSQC, to achieve complete and unambiguous assignment of NMR spectra and determine spectral parameters such as chemical shifts and coupling constants nih.gov.
NMR data, particularly coupling constants and NOE correlations, provide experimental constraints on the conformation of a molecule in solution. For flexible molecules like macrolides, these experimental data are often combined with computational methods, such as molecular mechanics or molecular dynamics simulations, to perform conformational analysis nih.govcopernicus.orgresearchgate.net.
NMR-based conformational analysis of this compound and its analogs, in conjunction with molecular modeling, has been used to study the preferred conformations of the macrolactone ring in solution nih.govresearchgate.net. These studies have concluded that the 12-membered ring may predominantly exist in a single stable conformation across different solvents, with only small changes in chemical shifts and coupling constants observed upon solvent variation, suggesting similar aglycone ring conformations in solution nih.gov. Molecular modeling can generate potential conformer families, and their predicted NMR parameters can be compared against experimental data to determine the relative populations of different conformers in solution copernicus.orgresearchgate.net.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the crystalline state. This technique has been crucial for determining the solid-state structure of this compound and, importantly, for visualizing its interactions with its biological target, the ribosome.
The crystal structure of this compound in complex with ribosomal subunits has been determined, providing direct evidence of its binding site and mode of interaction weizmann.ac.ilresearchgate.netrcsb.orgnih.govrcin.org.pl. Studies have focused on complexes with the large ribosomal subunit from Deinococcus radiodurans and the 70S ribosome from Thermus thermophilus weizmann.ac.ilresearchgate.netrcsb.orgnih.gov. These structures, determined at resolutions such as 3.7 Å and 2.7 Å, allowed for the localization of this compound within the ribosome weizmann.ac.ilresearchgate.netrcsb.orggenesilico.pl.
A key finding from these crystallographic studies is that this compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit weizmann.ac.ilresearchgate.netresearchgate.net. This binding location is notable because many other macrolide antibiotics bind to the ribosomal exit tunnel weizmann.ac.ilresearchgate.netresearchgate.net. The crystal structures revealed the position of this compound within the PTC and allowed for comparisons with the binding modes of other PTC-targeting antibiotics researchgate.net.
Data from X-ray diffraction experiments on this compound-ribosome co-crystals, including details on space group, cell dimensions, resolution, and completeness, contribute to the validation and quality of the determined structures researchgate.net.
X-ray crystallography of this compound-ribosome complexes provides atomic-resolution details of the interactions between the antibiotic and the ribosomal RNA (rRNA) weizmann.ac.ilresearchgate.netnih.govmdpi.com. These structures illuminate the specific contacts that mediate this compound's binding and inhibitory activity.
Analysis of the crystal structures has shown that this compound interacts with PTC nucleotides through a network of hydrogen bonds and hydrophobic contacts weizmann.ac.ilresearchgate.net. These interactions involve both the macrolactone ring and the desosamine (B1220255) sugar moiety of this compound weizmann.ac.ilresearchgate.net. For instance, specific hydrogen bonds have been identified between the OH6 group of the desosamine sugar and O4 of U2585 (using E. coli nomenclature), and between O2 of this compound and N2 of G2061 weizmann.ac.ilresearchgate.net. These detailed interactions provide a structural basis for this compound's inhibitory action and highlight the importance of the sugar component for its biological activity weizmann.ac.ilresearchgate.net. The binding also involves rearrangements of several PTC nucleotides weizmann.ac.ilresearchgate.net.
Mass Spectrometry (MS and MSn) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis with fragmentation steps in between, which is invaluable for structural elucidation by generating fragment ions that reveal substructures of the molecule nationalmaglab.orguni-jena.depremierbiosoft.com.
MS techniques can be used to confirm the molecular formula of this compound, which is C₂₅H₄₃NO₇, with a molecular weight of 469.6 g/mol researchgate.netwikidata.orglipidmaps.org. While the principles of MS and MSn for fragmentation analysis are well-established and applied to characterize the structure and composition of small molecules and biomolecules nationalmaglab.orguni-jena.dewikipedia.org, specific detailed MS/MS fragmentation patterns and their analysis for this compound were not available in the provided search results. In general, MS/MS fragmentation involves selecting a precursor ion and inducing its dissociation to produce fragment ions, the masses of which can be measured to infer structural information nationalmaglab.orguni-jena.de. MSn extends this process by allowing further fragmentation of selected product ions uni-jena.depremierbiosoft.com. This multi-stage fragmentation can provide more detailed information about the dependencies between fragments and assist in resolving complex structures uni-jena.depremierbiosoft.com.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments. This high mass accuracy allows for the calculation of the elemental composition of the ions, which is essential for confirming the molecular formula of a compound like this compound and its derivatives. uni-rostock.de HRMS can resolve ions with the same nominal mass but different elemental compositions, providing a high degree of confidence in identification. uni-rostock.de
For this compound, HRMS provides precise mass-to-charge ratio (m/z) values for the molecular ion and its fragments. The molecular formula of this compound is C₂₅H₄₃NO₇, with a reported mass of 469.304 ± 0 Da. wikidata.org The protonated form, this compound(1+), has a molecular formula of C₂₅H₄₄NO₇+ and a molecular weight of 470.6 g/mol . nih.gov Analysis using techniques like ultra-high-performance liquid chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry (UHPLC-HRMS) allows for the characterization of compounds based on their elemental composition, exact mass, and product ions. nih.gov
Fragmentation Patterns and Structural Information
In mass spectrometry, once molecules are ionized, they can break down into smaller fragments. The pattern of these fragments and their corresponding m/z values provides valuable information about the molecule's structure. libretexts.orglibretexts.org Different types of ion sources can produce varying arrays of fragments. arcjournals.org By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the molecule. libretexts.orglibretexts.orgarcjournals.org
While specific detailed fragmentation patterns for this compound were not extensively detailed in the provided search results, the principle applies. The fragmentation of the this compound molecular ion in a mass spectrometer would yield characteristic fragments corresponding to cleavages at different points in its macrolactone ring and the attached desosamine sugar. Analyzing these fragment ions helps in piecing together the complete structure. For instance, the glycosidic bond linking the desosamine sugar to the aglycone (methynolide) is a likely site of fragmentation, yielding ions corresponding to the sugar moiety and the macrolactone. wikipedia.orgrsc.org The presence of functional groups like ketones, hydroxyls, and the dimethylamino group on the desosamine sugar would influence the fragmentation pathways, leading to specific reporter ions.
Other Spectroscopic Techniques (e.g., IR Spectroscopy for Functional Group Analysis)
Besides mass spectrometry, other spectroscopic techniques play a vital role in the structural characterization of this compound. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. arcjournals.org IR spectroscopy measures the absorption of infrared radiation by the molecule, where specific frequencies of absorption correspond to the vibrational modes of different chemical bonds. arcjournals.org
For this compound, IR spectroscopy would provide characteristic absorption bands corresponding to its key functional groups. These include:
Carbonyl stretches (C=O) from the lactone and ketone functionalities in the macrolactone ring.
Hydroxyl stretches (O-H) from the alcohol groups.
C-H stretches from alkyl groups.
C-O stretches from the ester and ether linkages.
N-H stretches (if any, though the desosamine has a tertiary amine).
Absorption bands related to the alkene double bond in the macrolactone ring.
The IR spectrum of this compound serves as a molecular fingerprint, and comparing it to known spectra or correlating absorption bands to specific functional groups aids in confirming the presence of these groups and provides complementary information to mass spectrometry and NMR for complete structural elucidation. arcjournals.org Studies on the total synthesis of this compound have reported the use of IR spectroscopy for characterization, with spectra recorded on instruments like the JASCO FT/IR-300E. psu.edu
Future Directions in Methymycin Research
Rational Design of Biosynthetic Pathways for Targeted Analog Production
The biosynthetic pathway of methymycin in Streptomyces venezuelae is a subject of ongoing investigation for rational design strategies. This pathway involves a type I polyketide synthase (PKS) system responsible for synthesizing the macrolactone core, such as the 12-membered 10-deoxymethynolide (B1237683) and the 14-membered narbonolide (B1238728), the aglycone of pikromycin (B1677795). wikipedia.orgnih.govnih.gov The pikA locus encodes the PKS that directs the biosynthesis of these macrolactones. nih.gov The des locus contains genes responsible for the biosynthesis and attachment of the desosamine (B1220255) sugar moiety to the macrolactone backbones, yielding macrolides like YC-17 and narbomycin (B1235643). nih.govoup.com
Rational design efforts focus on manipulating these biosynthetic genes to produce novel this compound analogs with altered structures and potentially improved pharmacological properties. This includes disrupting specific genes, such as individual des genes, and introducing heterologous genes to engineer hybrid macrolide derivatives. oup.comresearchgate.net The glycosyltransferase DesVII, for instance, has shown flexibility in accepting different sugar donors and hybrid aglycones, making it a valuable target for generating novel glycosylated macrolides. oup.com Insights into the structural basis of enzymes like the cytochrome P450 monooxygenase PikC, which is involved in hydroxylation steps in the pathway, also provide opportunities for rational design of unnatural glycosylated substrates. nih.gov
Metabolic pathway engineering in Streptomyces venezuelae has already demonstrated the feasibility of generating novel hybrid macrolides by combining genes from various deoxysugar pathways. oup.com However, challenges remain in producing these hybrid compounds at a large scale and in high yields, necessitating sensitive analytical methods like LC-MS for detection and quantitative analysis. oup.com
Advanced Enzymatic Catalysis and Biocatalytic Platforms
Enzymatic catalysis and biocatalytic platforms are being explored to complement traditional synthetic methods for producing this compound and its analogs. Biocatalysis offers advantages such as high selectivity, the ability to control reaction sequences, and operation under milder conditions, potentially reducing waste and energy requirements compared to chemical synthesis. nih.govmt.comresearchgate.net
Research has focused on leveraging the modular type I PKS enzymes from the this compound pathway in controlled in vitro environments. nih.gov This approach has the potential to provide access to natural macrolactones and enhance the understanding of these complex proteins for creating libraries of novel macrolides efficiently. nih.gov A biocatalytic platform employing the final two monomodular type I PKSs of the pikromycin pathway in vitro, followed by the appendage of D-desosamine and subsequent C-H oxidation in vivo, has been developed. nih.govresearchgate.net This methodology has been applied to synthesize a suite of 12- and 14-membered ring macrolide natural products, including this compound and neothis compound (B1240094). nih.govresearchgate.net
While biocatalytic approaches show promise, challenges such as the cost and atom economy of certain components, like methylmalonyl N-acetylcysteamine (MM-NAC), need to be addressed for large-scale synthesis. researchgate.net Despite these challenges, advancements in enzymatic stability and cofactor recycling are contributing to the development of more robust biocatalytic processes for macrolide synthesis. researchgate.net
In-depth Mechanistic Studies of Ribosomal Inhibition
Detailed mechanistic studies of how this compound inhibits bacterial ribosomes are crucial for understanding its unique mode of action and informing the design of new antibiotics. This compound binds to the bacterial ribosome at or near the peptidyl transferase center (PTC), specifically within the nascent peptide exit tunnel (NPET). nih.govmdpi.com This binding interferes with protein synthesis by blocking the progression of the nascent polypeptide chain. nih.govmdpi.com
Unlike many other macrolides that cause a more complete arrest of protein synthesis, this compound and pikromycin allow the synthesis of a limited number of proteins to continue even at high concentrations. nih.govosti.gov This selective inhibition is a key feature of their mechanism. nih.gov Crystallographic studies have shown that this compound binds to overlapping sites with pikromycin in the ribosomal exit tunnel. nih.govosti.gov While initially there were suggestions of this compound binding to the PTC, further studies combining genetic, biochemical, and crystallographic approaches confirmed its binding within the NPET. nih.gov
Future research aims to resolve seemingly contradictory findings regarding residual protein synthesis in this compound-treated cells. Techniques like pulsed SILAC (stable isotope labeling by amino acids in cell culture) can be used to identify the specific proteins whose synthesis is resistant to this compound. Single-molecule fluorescence resonance energy transfer (smFRET) can provide real-time monitoring of ribosome-methymycin interactions, offering deeper insights into the dynamics of its binding and inhibitory action. Understanding the structural basis for the interactions of this compound with rRNA nucleotides in the NPET is also a focus. nih.govweizmann.ac.il
Development of Novel Analytical and Structural Biology Tools for Macrolide Studies
The study of macrolides like this compound relies heavily on advanced analytical and structural biology tools. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) have been instrumental in determining the structures of macrolide-ribosome complexes, providing a basis for understanding binding mechanisms and designing new ligands. mdpi.comweizmann.ac.il Cryo-EM, in particular, allows for structural analysis of complex biological matter in a more native environment. mdpi.com
NMR spectroscopy is another powerful tool for studying macrolides. mdpi.com Various one- and two-dimensional NMR techniques can provide information on free and bound ligand conformations, binding sites, and the local mobility of complexes. mdpi.com NMR can also be used to evaluate binding constants and determine binding epitopes, which have shown agreement with crystallographic data. mdpi.com Approaches combining NMR and molecular modeling are used to study the conformational behavior of macrolides in solution. mdpi.comacs.org
Future directions in this area involve refining these techniques and developing new ones to gain even higher resolution structural and dynamic information about this compound and its interactions with its ribosomal target. This includes improving methods for sample preparation, data acquisition, and computational analysis for both crystallography and cryo-EM. mdpi.com Advancements in NMR techniques, such as those for studying larger complexes or those in more native-like environments, would also be beneficial. mdpi.com These tools are essential for detailed mechanistic studies and for guiding the rational design of improved macrolide antibiotics.
Q & A
Q. What are the structural characteristics of methymycin, and how do they influence its antibiotic activity?
this compound (C₂₅H₄₃NO₇) is a 12-membered macrolide with a unique ketolide structure lacking complex side chains, distinguishing it from other macrolides like erythromycin . Its solubility in polar solvents (e.g., methanol, ethanol) and low solubility in water correlate with its cellular uptake and bioavailability. The ketolide moiety at the C3 position is critical for ribosomal binding, as shown in X-ray crystallography studies of its interaction with the 70S ribosome . Researchers should use nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity in experimental settings.
Q. What methodologies are recommended for isolating this compound from Streptomyces venezuelae cultures?
this compound is co-produced with neothis compound and YC-17 in S. venezuelae ATCC 15439 . Isolation involves solvent extraction (e.g., methanol or chloroform) followed by chromatographic separation (e.g., HPLC with C18 columns). Researchers must monitor pH (optimal ~5.7) to avoid degradation and use bioactivity-guided fractionation to distinguish this compound from structurally similar compounds . Reference standards should be cross-validated using UV-Vis spectroscopy (λmax at 223 nm and 322 nm) .
Q. How does this compound inhibit bacterial protein synthesis at the molecular level?
this compound binds to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, overlapping with the binding site of clinical ketolides like erythromycin . Its mechanism involves steric hindrance of peptide elongation, as demonstrated via cryo-EM and competitive binding assays (Ki = 13.1 ± 3.5 μM for this compound vs. erythromycin) . Researchers can replicate these findings using in vitro translation assays with fluorescently labeled tRNAs or ribosome profiling.
Advanced Research Questions
Q. How can contradictory findings on residual protein synthesis in this compound-treated cells be resolved?
Despite saturating this compound concentrations (~100× MIC), ~40% of cellular proteins continue synthesis, likely due to weak ribosome binding and selective inhibition of specific nascent peptides . To address this, researchers should:
- Perform pulsed SILAC (stable isotope labeling by amino acids) to identify resistant polypeptides.
- Use single-molecule fluorescence resonance energy transfer (smFRET) to monitor real-time ribosome-MTM interactions .
- Compare results with structurally analogous ketolides (e.g., picromycin) to isolate this compound-specific effects .
Q. What genetic engineering strategies improve this compound yield in Streptomyces strains?
The cytochrome P450 enzyme PikC is critical for hydroxylating YC-17 to this compound. Mutagenesis studies (e.g., D50N/E85Q/E94Q mutations in PikC) increase catalytic activity by 3–5× . Key steps include:
Q. Why do this compound and picromycin exhibit divergent inhibition profiles despite structural similarity?
this compound and picromycin bind overlapping but distinct sub-sites within NPET, as shown in differential hydrogen-deuterium exchange (HDX) mass spectrometry . Picromycin’s C5 deoxysugar enhances ribosome affinity (Ki = 3.2 ± 1.6 μM vs. MTM’s 13.1 ± 3.5 μM), explaining its broader inhibition spectrum . Researchers can validate this via alanine scanning mutagenesis of ribosomal proteins L4 and L22, which form the NPET wall.
Q. How do environmental signals regulate this compound/picromycin production switching in S. venezuelae?
The biosynthetic switch is hypothesized to depend on microbial competition dynamics. Proposed methods:
- RNA-seq transcriptomics to identify regulators (e.g., sigma factors) triggered by quorum-sensing molecules.
- Co-culture experiments with this compound-sensitive/picromycin-resistant strains to mimic ecological pressure .
- LC-MS/MS-based metabolomics to correlate metabolite shifts with pathway activation .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Hill slope modeling to quantify ribosome binding cooperativity.
- Bootstrap resampling for small-sample MIC determinations.
- Meta-analysis of dose-response curves from independent studies using random-effects models .
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
- Standardize fermentation conditions (temperature, pH, aeration) using design-of-experiment (DoE) frameworks.
- Include internal controls (e.g., erythromycin) in each assay plate.
- Apply multivariate ANOVA to distinguish biological effects from technical noise .
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